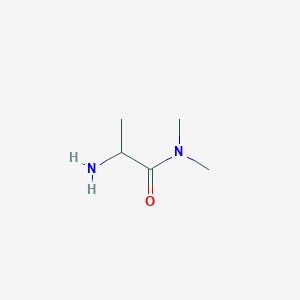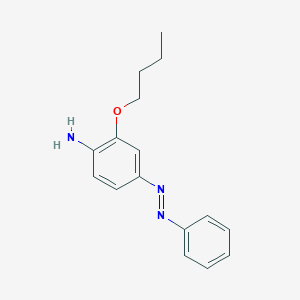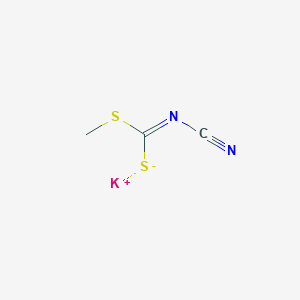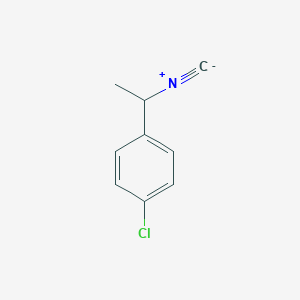![molecular formula C22H32O4 B157014 [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate CAS No. 10124-02-4](/img/structure/B157014.png)
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate is a complex organic compound that has been the subject of extensive scientific research.
Mecanismo De Acción
The mechanism of action of [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of certain enzymes involved in inflammation and tumor growth, as well as the replication of certain viruses.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate are complex and varied. It has been found to modulate the activity of various immune cells, leading to a reduction in inflammation and tumor growth. It has also been found to have a direct antiviral effect, inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate has several advantages and limitations for use in lab experiments. Its complex structure and mechanism of action make it a valuable tool for studying various biological processes. However, its complex synthesis and limited availability can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research related to [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate. These include the development of new drugs based on its structure and mechanism of action, further exploration of its anti-inflammatory and anti-tumor properties, and the investigation of its potential as an antiviral agent. Additionally, research into the synthesis and purification of this compound may lead to improved methods for its production and availability.
Métodos De Síntesis
The synthesis of [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate is a complex process that involves several steps. The most commonly used method involves the reaction of a cyclic ketone with an epoxide in the presence of a strong acid catalyst. The resulting product is then purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate has been extensively studied for its potential applications in various fields of science. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used in the development of new drugs and as a tool in biological research.
Propiedades
Número CAS |
10124-02-4 |
|---|---|
Nombre del producto |
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate |
Fórmula molecular |
C22H32O4 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate |
InChI |
InChI=1S/C22H32O4/c1-13(23)25-15-6-9-20(2)14(12-15)4-5-17-16(20)7-10-21(3)18-8-11-22(17,21)26-19(18)24/h14-18H,4-12H2,1-3H3/t14-,15+,16+,17-,18+,20+,21-,22+/m1/s1 |
Clave InChI |
RTMHICOBLYPZBX-DSVDFRHWSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@]35CC[C@H]4C(=O)O5)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C35CCC4C(=O)O5)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C35CCC4C(=O)O5)C)C |
Sinónimos |
3β-Acetyloxy-14β-hydroxy-5β-androstane-17β-carboxylic acid γ-lactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



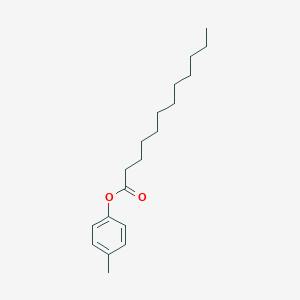
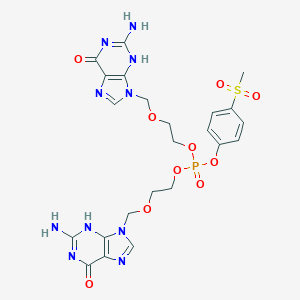
![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)
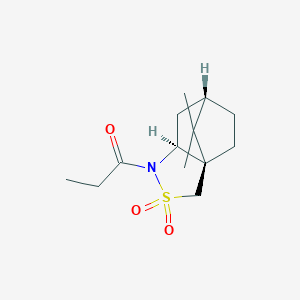
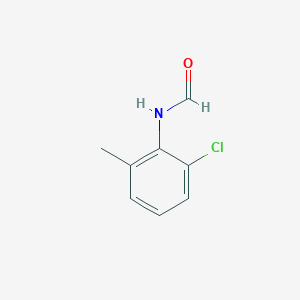
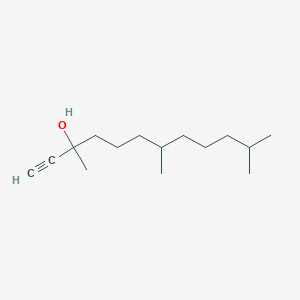
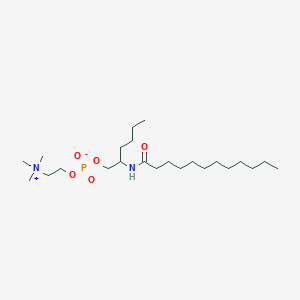
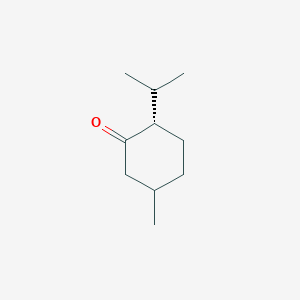
![1,4-Bis[(E)-2-phenylethenyl]benzene](/img/structure/B156952.png)
![Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)](/img/structure/B156954.png)
